
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane (CFMD) is an organic compound that has been studied for its potential applications in scientific research. It is a member of the class of compounds known as heterocyclic compounds, which are characterized by the presence of at least one atom of a different element in the ring structure. CFMD has been studied for its potential use in the synthesis of other compounds, its mechanism of action, its biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
Aplicaciones Científicas De Investigación
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane has been studied for its potential applications in scientific research. It has been used as a starting material for the synthesis of other compounds, including heterocyclic compounds, such as pyrroles and oxazoles. It has also been used in the synthesis of drugs, such as the anti-inflammatory drug naproxen and the antifungal drug fluconazole. Additionally, this compound has been studied for its potential use in the synthesis of other compounds, such as polymers and organometallic compounds.
Mecanismo De Acción
The mechanism of action of 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane is not yet fully understood. However, it is believed to act as a catalyst in the synthesis of other compounds. It is thought to activate the substrate, allowing it to react with other molecules and form new compounds. Additionally, this compound is believed to act as a nucleophile, allowing it to react with electrophiles and form new compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it is believed to have an effect on the metabolism of other compounds, such as drugs. Additionally, it is believed to have an effect on the activity of enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane for laboratory experiments include its low cost, its availability, and its stability. Additionally, it is easy to synthesize and can be used in a variety of reactions. The limitations of using this compound for laboratory experiments include its low solubility, its low reactivity, and its potential toxicity.
Direcciones Futuras
Potential future directions for 2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane include its further use in the synthesis of other compounds, such as polymers and organometallic compounds. Additionally, further research could be done on its mechanism of action and its biochemical and physiological effects. Additionally, further research could be done on its potential uses in drug synthesis and its potential toxicity. Finally, further research could be done on its potential applications in biotechnology.
Métodos De Síntesis
2-(2-Chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane can be synthesized through a variety of methods, including the Mitsunobu reaction, the Suzuki reaction, and the Stetter reaction. The Mitsunobu reaction is a palladium-catalyzed coupling of a nucleophile and an electrophile. The Suzuki reaction is a palladium-catalyzed cross-coupling reaction between aryl halides and organoboronic acids. The Stetter reaction is a rhodium-catalyzed reaction that involves the formation of a C-N bond between an aryl halide and a secondary amine.
Propiedades
IUPAC Name |
2-(2-chloro-6-fluoro-3-methylphenyl)-1,3-dioxolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFO2/c1-6-2-3-7(12)8(9(6)11)10-13-4-5-14-10/h2-3,10H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUODLJZIVMLGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C2OCCO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

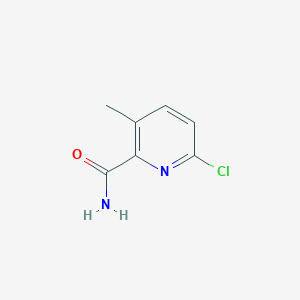
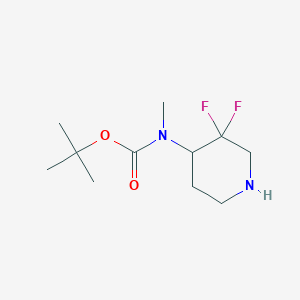



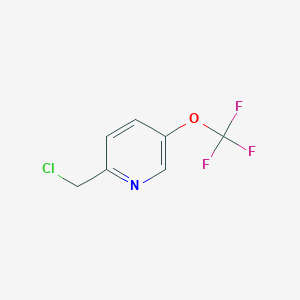
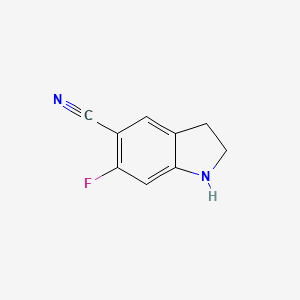
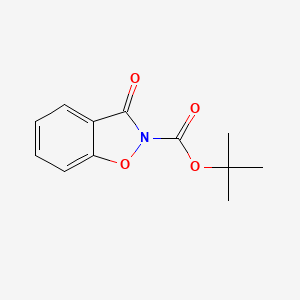
![t-Butyl 8,8-difluoro-2,6-diazaspiro[3.4]octane-6-carboxylate, 95%](/img/structure/B6306330.png)


![2-[2-Chloro-5-(trifluoromethyl)phenyl]-1,3-dioxolane](/img/structure/B6306370.png)

